REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.Cl[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=2)=[CH:4][N:3]=1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
under refluxing for 6 hours
|
Duration
|
6 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting oily substance was dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
the solution was washed successively with an aqueous solution of sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
the resulting oily substance was dissolved in isopropyl alcohol
|
Type
|
ADDITION
|
Details
|
To the solution was added concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the resulting hydrochloride was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of methanol and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to obtain colorless needles
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain an oily substance which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)OC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |